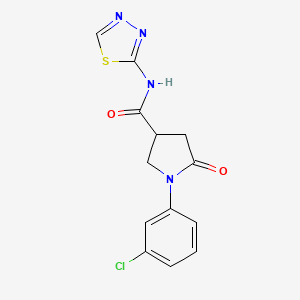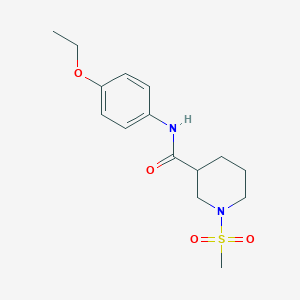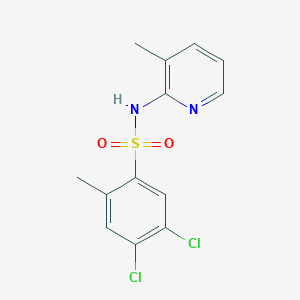
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as BRD8899, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers that play a critical role in regulating gene expression.
Aplicaciones Científicas De Investigación
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been the subject of scientific research due to its potential therapeutic applications. As a BET inhibitor, this compound has been shown to have anti-inflammatory and anti-tumor properties. It has been studied in the context of various diseases, including cancer, autoimmune diseases, and cardiovascular diseases.
Mecanismo De Acción
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one inhibits the binding of BET proteins to acetylated histones, which are epigenetic marks that regulate gene expression. By inhibiting the function of BET proteins, 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one can modulate the expression of genes involved in various cellular processes, including inflammation, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects:
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory genes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one in lab experiments is its selectivity for BET proteins, which allows for specific modulation of gene expression. However, a limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
Future research on 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one could focus on its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and cardiovascular diseases. In addition, further studies could investigate the mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Finally, efforts could be made to improve the solubility and pharmacokinetic properties of 5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one to facilitate its use in clinical settings.
Propiedades
IUPAC Name |
5-bromo-3-(3,3-dimethyl-2-oxobutyl)-1-ethyl-3-hydroxyindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c1-5-18-12-7-6-10(17)8-11(12)16(21,14(18)20)9-13(19)15(2,3)4/h6-8,21H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGIGJHSHSMLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-morpholinyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B4388442.png)
![2-(methylthio)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4388451.png)
![methyl 3-{[(4-bromophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4388452.png)

![4-[3-(4-biphenylyloxy)-2-hydroxypropyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4388465.png)
![N-butyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4388471.png)

![N-[5-(benzoylamino)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B4388493.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4388507.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B4388532.png)